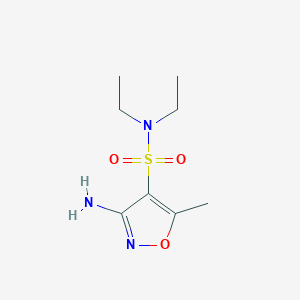

5-Chlor-3-phenyl-1H-indol-2-carboxamid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

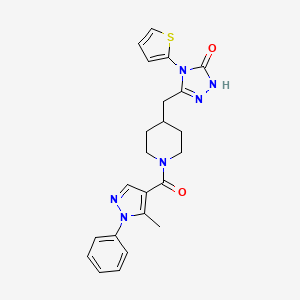

5-chloro-3-phenyl-1H-indole-2-carboxamide is a synthetic compound belonging to the indole family. Indole derivatives are known for their wide range of biological activities and applications in medicinal chemistry. This compound has garnered interest due to its potential therapeutic effects, particularly as a brain-type glycogen phosphorylase inhibitor, which could be beneficial in treating ischemic brain injury .

Wissenschaftliche Forschungsanwendungen

- Zum Beispiel zeigte Methyl-6-amino-4-isobutoxy-1H-indol-2-carboxylat eine inhibitorische Aktivität gegen das Influenzavirus A .

- Zusätzlich zeigten Verbindungen wie 1-(5-Fluor-3-phenyl-1H-indol-2-carbonyl)-4-methylthiosemicarbazid potente antivirale Wirkungen gegen das Coxsackie-B4-Virus .

- Diese Verbindung zeigte potenzielle therapeutische Wirkungen bei zerebraler Ischämie, insbesondere beim Schutz vor Astrozyten-Hypoxie/Reoxygenierungsverletzung .

- Dazu gehören antivirale, entzündungshemmende, krebshemmende, antioxidative, antimikrobielle und antituberkulose Wirkungen .

- Ihre Fähigkeit, Krebszellen anzugreifen, macht sie zu vielversprechenden Kandidaten für weitere Untersuchungen .

Antivirale Aktivität

Hemmung der Hirn-Typ-Glykogenphosphorylase

Breitband-biologische Aktivitäten

Krebsforschung

Andere Anwendungen

Zusammenfassend lässt sich sagen, dass 5-Chlor-3-phenyl-1H-indol-2-carboxamid ein immenses Potenzial in verschiedenen Bereichen besitzt, und laufende Forschung zielt darauf ab, weitere therapeutische Möglichkeiten aufzudecken. 🌟 .

Wirkmechanismus

Target of Action

The primary target of 5-chloro-3-phenyl-1H-indole-2-carboxamide, also known as compound 1, is Brain-type Glycogen Phosphorylase (PYGB) . PYGB is recognized as a potential therapeutic target for ischemic-hypoxic diseases .

Mode of Action

Compound 1 interacts with PYGB, inhibiting its function . This inhibition can alleviate hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing lactate dehydrogenase (LDH) leakage rate, intracellular glucose content, and post-ischemic reactive oxygen species (ROS) level .

Biochemical Pathways

The inhibition of PYGB by compound 1 affects the regulation of glucose metabolism . It reduces the level of ATP in brain cells after ischemia, improves cellular energy metabolism, downregulates the degree of extracellular acidification, and improves metabolic acidosis . It also increases the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduces anaerobic glycolysis, and inhibits apoptosis and the expression of apoptosis-related proteins .

Pharmacokinetics

Compound 1 has high blood-brain barrier permeability, which is crucial for its bioavailability . This property allows the compound to exert its protective effect on the brain.

Result of Action

The result of compound 1’s action is the protection against cellular H/R injury in mouse astrocytes . It improves cell viability, reduces LDH leakage rate, intracellular glucose content, and post-ischemic ROS level . It also controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury .

Action Environment

The action of compound 1 is influenced by the hypoxic-ischemic environment in which it operates . The compound’s efficacy in alleviating H/R injury of astrocytes and its stability are likely to be affected by the severity of the hypoxic-ischemic conditions.

Biochemische Analyse

Biochemical Properties

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been identified as a novel brain-type glycogen phosphorylase inhibitor . It is involved in glucose metabolism by inhibiting PYGB . This compound has better inhibitory activity against PYGB, with an IC50 of 90.27 nM .

Cellular Effects

5-Chloro-3-phenyl-1H-indole-2-carboxamide has been found to have a potential therapeutic effect on cerebral ischemia . It can alleviate the hypoxia/reoxygenation (H/R) injury of astrocytes by improving cell viability and reducing LDH leakage rate, intracellular glucose content, and post-ischemic ROS level .

Molecular Mechanism

The molecular mechanism of 5-Chloro-3-phenyl-1H-indole-2-carboxamide involves the regulation of glucose metabolism. It controls cell apoptosis and has protective and potential therapeutic effects on cerebral ischemia-reperfusion injury . This compound can reduce the level of ATP in brain cells after ischemia, improve cellular energy metabolism, downregulate the degree of extracellular acidification, and improve metabolic acidosis .

Temporal Effects in Laboratory Settings

It has been found to increase the level of mitochondrial aerobic energy metabolism during brain cell reperfusion, reduce anaerobic glycolysis, and inhibit apoptosis and the expression of apoptosis-related proteins .

Dosage Effects in Animal Models

The dosage effects of 5-Chloro-3-phenyl-1H-indole-2-carboxamide in animal models are yet to be fully determined. Its potential therapeutic effects on cerebral ischemia suggest that it may have significant impacts at certain dosages .

Metabolic Pathways

5-Chloro-3-phenyl-1H-indole-2-carboxamide is involved in the metabolic pathway of glucose metabolism by inhibiting PYGB . This suggests that it may interact with enzymes or cofactors involved in this pathway.

Transport and Distribution

The transport and distribution of 5-Chloro-3-phenyl-1H-indole-2-carboxamide within cells and tissues are yet to be fully determined. It has been found to have high blood–brain barrier permeability , suggesting that it may be transported and distributed effectively within the brain.

Subcellular Localization

The subcellular localization of 5-Chloro-3-phenyl-1H-indole-2-carboxamide is yet to be fully determined. Its involvement in glucose metabolism and its effects on cellular energy metabolism suggest that it may be localized to areas of the cell involved in these processes .

Vorbereitungsmethoden

The synthesis of 5-chloro-3-phenyl-1H-indole-2-carboxamide typically involves the following steps:

Formation of the Indole Core: The indole core can be synthesized through various methods, including Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone. 2

Eigenschaften

IUPAC Name |

5-chloro-3-phenyl-1H-indole-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H11ClN2O/c16-10-6-7-12-11(8-10)13(14(18-12)15(17)19)9-4-2-1-3-5-9/h1-8,18H,(H2,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASGAHGHLFFGPBN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)Cl)C(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H11ClN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-({[Methyl(phenyl)carbamoyl]methyl}sulfanyl)acetic acid](/img/structure/B2481791.png)

![N-Methyl-N-[2-oxo-2-(4,5,6,7-tetrahydro-1H-indazol-6-ylamino)ethyl]prop-2-enamide](/img/structure/B2481792.png)

![1,3-dimethyl-7-(2-(2-methyl-8,9-dihydropyrazolo[1,5-a]pyrido[3,4-e]pyrimidin-7(6H)-yl)-2-oxoethyl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2481798.png)

![ethyl 4-{2-[(1-benzyl-1H-indol-3-yl)sulfanyl]acetamido}benzoate](/img/structure/B2481800.png)

![N-((1-(thiophen-3-yl)cyclopentyl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2481801.png)

![N-{1-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]piperidin-4-yl}-N-methylcyclopropanecarboxamide](/img/structure/B2481802.png)

![6-(propan-2-yloxy)-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}pyridine-3-carboxamide](/img/structure/B2481803.png)

![6-Methoxy-1-(2-methoxyphenyl)-2-(1,3-thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2481808.png)

![3-((4-aminophenyl)sulfonyl)-3,4,5,6-tetrahydro-1H-1,5-methanopyrido[1,2-a][1,5]diazocin-8(2H)-one](/img/structure/B2481810.png)

![1H-Pyrrolo[2,3-b]pyridine-3-sulfonamide](/img/structure/B2481812.png)